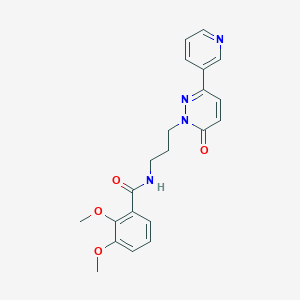

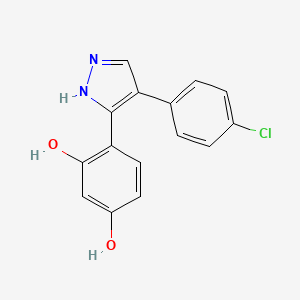

![molecular formula C24H18FN3O B2393961 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-52-7](/img/structure/B2393961.png)

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

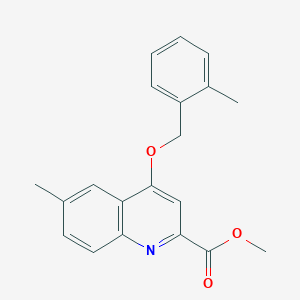

The compound “1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline . The molecule also has a fluorophenyl group, a methoxyphenyl group, and a methyl group attached at different positions .

Applications De Recherche Scientifique

Fluorescence and Photophysical Properties

Quinoline derivatives, including those similar to the specified compound, are known for their effectiveness as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are particularly valuable in DNA fluorophores based on fused aromatic systems containing heteroatoms. They are also promising as potential antioxidants and radioprotectors, highlighting their broad utility in scientific research (Aleksanyan & Hambardzumyan, 2013).

Application in Light Emitting Devices

Pyrazolo[3,4-b]quinoline derivatives are reported as highly efficient organic fluorescent materials suitable for use in light-emitting devices. Their stability in various solvents and aqueous solutions makes them ideal for such applications. The quenching process of their fluorescence in the presence of protic acid is reversible and can be fully recovered, which is beneficial for practical applications (Mu et al., 2010).

Protein Interaction and Cell Imaging

Certain quinoline derivatives have been synthesized and exhibit the ability to stain cultured cells, suggesting potential use as fluorophores for cell imaging. These derivatives can bind with protein molecules, which is useful in biochemical and medical research (Majumdar et al., 2014). This highlights the compound's role in enhancing visualization techniques in cellular biology.

Synthesis of Complex Heterocyclic Compounds

These quinoline derivatives have been used in the synthesis of complex heterocyclic compounds, such as ortho-quinones, through environmentally friendly methods. This demonstrates their utility in organic chemistry, particularly in synthesizing structurally complex molecules in an efficient and sustainable manner (Rajesh et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-10-19(29-2)11-5-16)27-28(24)18-8-6-17(25)7-9-18/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHPJUJWUORLDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

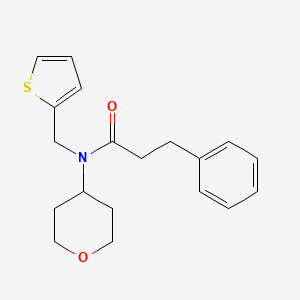

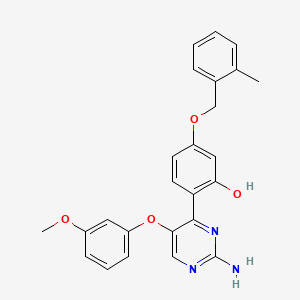

![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)

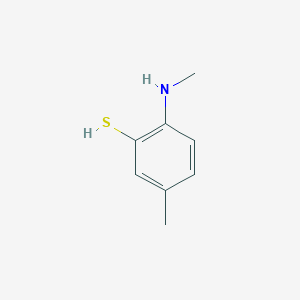

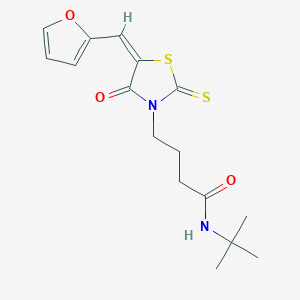

![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)

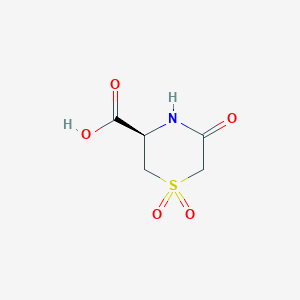

![N-(2-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2393890.png)

![(Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393893.png)

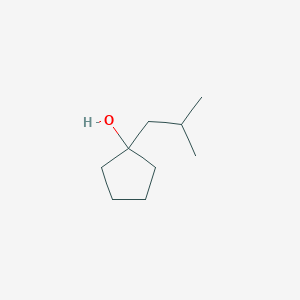

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)